molecular formula C6H7ClN4O2 B13556976 4-Chloro-6-ethyl-5-nitropyrimidin-2-amine

4-Chloro-6-ethyl-5-nitropyrimidin-2-amine

Cat. No.: B13556976
M. Wt: 202.60 g/mol
InChI Key: BEBNUNRPHUKYIN-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-5-nitropyrimidin-2-amine is an organic compound with the molecular formula C6H7ClN4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-5-nitropyrimidin-2-amine typically involves the nitration of 4-chloro-6-ethylpyrimidine followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amine group.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-ethyl-5-nitropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-ethyl-5-nitropyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its interactions and applications .

Properties

Molecular Formula

C6H7ClN4O2

Molecular Weight

202.60 g/mol

IUPAC Name

4-chloro-6-ethyl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C6H7ClN4O2/c1-2-3-4(11(12)13)5(7)10-6(8)9-3/h2H2,1H3,(H2,8,9,10)

InChI Key

BEBNUNRPHUKYIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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